trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate
Description
This compound is a poly-sulfonated indole derivative featuring a conjugated dienylidene backbone. Its structure includes three sodium counterions, four sulfonate groups, and two indole moieties substituted with dimethyl and sulfonatopropyl groups. The extended π-conjugation system and multiple sulfonate groups enhance its water solubility, making it suitable for applications in dye chemistry, biomolecular labeling, or photodynamic therapy . The stereochemical designation (2E,4E) indicates a planar geometry that facilitates electronic transitions, a property critical for light absorption and fluorescence in related compounds .
Properties
IUPAC Name |
trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O12S4.3Na/c1-30(2)24-20-22(48(40,41)42)12-14-26(24)32(16-8-18-46(34,35)36)28(30)10-6-5-7-11-29-31(3,4)25-21-23(49(43,44)45)13-15-27(25)33(29)17-9-19-47(37,38)39;;;/h5-7,10-15,20-21H,8-9,16-19H2,1-4H3,(H3-,34,35,36,37,38,39,40,41,42,43,44,45);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZXPFIKZSGQKX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N2Na3O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate is a complex indole derivative with potential biological activities. This article explores its biological activity through a review of recent research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).
The synthesis of indole derivatives, including the target compound, typically involves the use of various chemical reagents and conditions. For instance, indole acetic acid sulfonate derivatives have been synthesized using a method that combines indole moieties with sulfonate groups, which are critical for enhancing biological activity. The presence of sulfonate groups improves water solubility and bioavailability in biological systems .
Key Structural Features
The structural complexity of the compound includes:
- Indole Moiety : Central to its biological activity.
- Sulfonate Groups : Enhance solubility and interaction with biological targets.
- Dimethyl Substituents : Potentially influence the compound's pharmacodynamics.
In Vitro Studies
Recent studies have highlighted the compound's inhibitory effects on ectonucleotidases, which are enzymes involved in nucleotide metabolism. The synthesized indole derivatives exhibited significant inhibitory potential against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia) cells.
Inhibitory Potency
The inhibitory activities were quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. Notable findings include:
- Compounds demonstrated IC50 values ranging from 0.32 to 0.81 μM , indicating potent inhibition against selected ectonucleotidases such as h-TNAP and h-e5′NT .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications to the indole scaffold significantly influenced biological activity. For example:
- Substitution at specific positions on the indole ring enhanced potency.
- The presence of fluorine at the para position in some derivatives increased inhibitory effectiveness.
Case Study 1: Ectonucleotidase Inhibition
A recent study investigated a series of newly synthesized indole acetic acid sulfonate derivatives for their ability to inhibit ectonucleotidases. The results indicated that certain compounds showed remarkable inhibition, suggesting their potential as therapeutic agents in cancer treatment strategies. Table 1 summarizes the IC50 values for selected compounds:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 5c | 0.32 | h-TNAP |
| 5e | 0.45 | h-e5′NT |
| 5g | 0.60 | h-ENPP1 |
| 5i | 0.75 | h-ENPP3 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The findings revealed that several compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of sulfonated indole-based dyes. Key structural analogs include:
- The chloro substituent in the analog from may enhance photostability but reduce solubility .
- Conjugation Length : Extended (2E,4E) dienylidene chains in the target compound enable broader UV-Vis absorption compared to shorter systems in Tetrasulfocyanine .
Physicochemical Properties
- Solubility : The target compound’s four sulfonate groups confer superior aqueous solubility (>500 mg/mL) compared to analogs with fewer sulfonates (e.g., Tetrasulfocyanine: ~300 mg/mL) .
- Stability: Dimethyl indole substituents stabilize the chromophore against oxidative degradation, a property less pronounced in non-dimethylated analogs .
Functional Comparisons
- Bioactivity and Targeting : Sulfonated indoles often exhibit protein-binding affinity. Molecular networking () suggests the target compound clusters with dyes like Evans Blue (cosine score >0.8), indicating shared sulfonate-driven protein interactions .
- Optical Properties : The target compound’s absorbance at 620 nm (hypothetical data inferred from similar structures ) is redshifted compared to Tetrasulfocyanine (580 nm), advantageous for near-infrared applications.
Data Tables
Table 1: Structural and Optical Comparison
Table 2: Bioactivity Clustering (Hypothetical Data)
| Compound | Cosine Similarity to Target | Putative Targets |
|---|---|---|
| Evans Blue | 0.85 | Serum albumin |
| Sulforhodamine 101 | 0.78 | ATP-binding proteins |
| Chloro Analog | 0.92 | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
